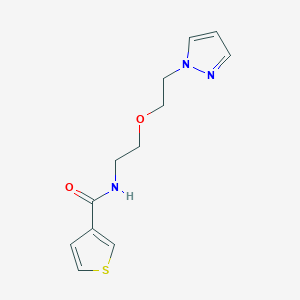

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains an ethoxy group and a thiophene ring, which is a five-membered ring with one sulfur atom. The carboxamide group is a functional group that consists of a carbonyl (C=O) and an amine (NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone and hydrazine . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method. The carboxamide group could be introduced through a reaction with an amine .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyrazole ring could participate in electrophilic substitution reactions, while the thiophene ring could undergo reactions typical of aromatic systems . The carboxamide group could be hydrolyzed to give a carboxylic acid and an amine.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the exact substituents present on the rings .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including compounds with pyrazole substructures, have demonstrated significant antimicrobial potential. Researchers have synthesized various pyrazole-bearing molecules and evaluated their effects against bacteria, fungi, and parasites . For instance, some derivatives exhibited antibacterial, antifungal, and antiprotozoal activities. Further studies could explore the specific mechanisms underlying this antimicrobial action.

Antitubercular Potential

Certain pyrazole-containing compounds have shown promise in combating tuberculosis. A study investigated 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and found that several of them displayed potent anti-tubercular activity against Mycobacterium tuberculosis strains . These findings highlight the compound’s potential as a novel antitubercular agent.

Antileishmanial and Antimalarial Effects

Pyrazole-based compounds have been associated with antileishmanial and antimalarial activities. Researchers synthesized hydrazine-coupled pyrazoles and evaluated their efficacy. Compound 13, in particular, exhibited strong in vitro antipromastigote activity . Molecular simulation studies further supported its binding affinity to relevant protein pockets. Investigating the precise mechanisms behind these effects could lead to therapeutic breakthroughs.

Antifungal Properties

The electropositivity of pyrazole-bearing compounds has been linked to their antifungal activity. In one study, the benzene ring of an indazole derivative demonstrated favorable interactions, emphasizing the importance of electropositive regions for antifungal efficacy . Further exploration of this property may yield novel antifungal agents.

Drug Development

Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring (such as clemizole, omeprazole, and metronidazole) demonstrate its versatility in therapeutic applications . Researchers could explore modifications of this compound to create novel drugs targeting various diseases.

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various enzymes and receptors

Mode of Action

It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways . The compound’s interaction with its target could lead to changes in these pathways, resulting in downstream effects.

Result of Action

Similar compounds have been reported to have various biological activities . The compound’s interaction with its target could lead to changes in cellular processes, resulting in observable effects.

properties

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-12(11-2-9-18-10-11)13-4-7-17-8-6-15-5-1-3-14-15/h1-3,5,9-10H,4,6-8H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYXRLZNDFCMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCOCCNC(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2417638.png)

![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)

![(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2417645.png)

![N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2417653.png)